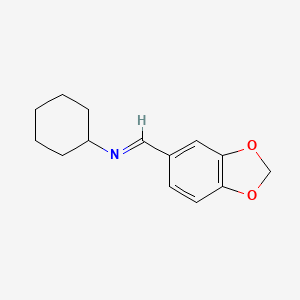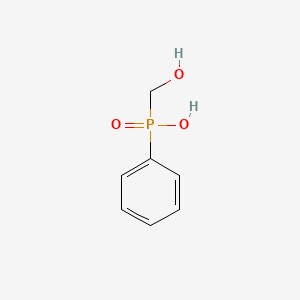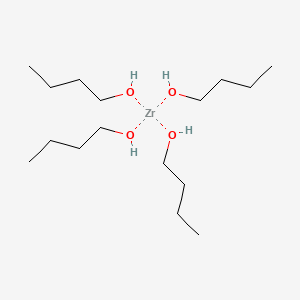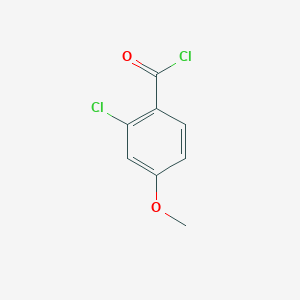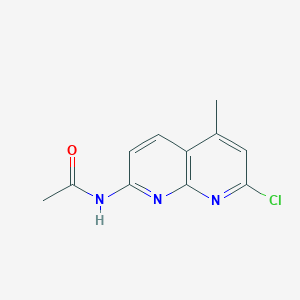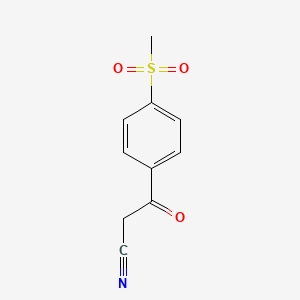![molecular formula C18H26N2O3 B8806157 tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate](/img/structure/B8806157.png)
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure includes a pyrrolidine ring, a phenylmethyl group, and a carbamic acid ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylmethyl Group: The phenylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylmethyl moiety.
Formation of the Carbamic Acid Ester: The final step involves the esterification of carbamic acid with 1,1-dimethylethyl alcohol under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine or ester derivatives.
Scientific Research Applications
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of drugs targeting neurological disorders.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (S)-[2-Oxo-1-(phenylmethyl)-2-(1-pyrrolidinyl)ethyl]-carbamic acid methyl ester
- (S)-[2-Oxo-1-(phenylmethyl)-2-(1-pyrrolidinyl)ethyl]-carbamic acid ethyl ester
Uniqueness
Compared to its analogs, tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate offers:
Enhanced Stability: Due to the presence of the 1,1-dimethylethyl ester group.
Improved Reactivity: Facilitating its use in various synthetic applications.
Specificity: Its chiral nature allows for selective interactions in biological systems.
Properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(13-14-9-5-4-6-10-14)16(21)20-11-7-8-12-20/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)/t15-/m0/s1 |
InChI Key |
HFLJUSDUGUQELQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B8806074.png)

![4-[2-(Cyclohex-3-en-1-yl)ethenyl]cyclohex-1-ene](/img/structure/B8806077.png)
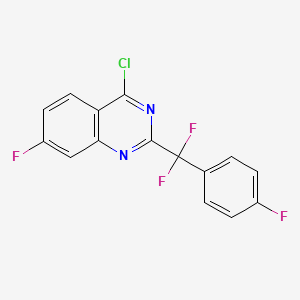
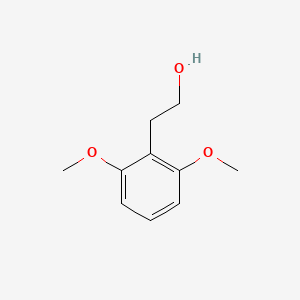

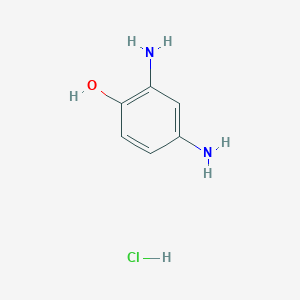
![6-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B8806098.png)
